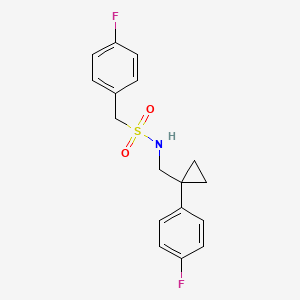

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c18-15-5-1-13(2-6-15)11-23(21,22)20-12-17(9-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVJOKGUTGPZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 1-(4-fluorophenyl)cyclopropylmethanol, which is then converted to the corresponding sulfonamide through a series of reactions involving sulfonyl chloride and amine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted fluorophenyl compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl groups may interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide (Y300-2587)

- Structural Differences : The nitrogen substituent in Y300-2587 is a branched 2-methylpropyl group, whereas the target compound features a (1-(4-fluorophenyl)cyclopropyl)methyl group.

- Physicochemical Properties: Y300-2587 has a molecular weight of 245.31 and logP of 2.2962 .

- Functional Implications :

Pesticide Sulfonamides (Tolylfluanid and Dichlofluanid)

- Structural Differences: These pesticides contain chlorine and dimethylamino groups (e.g., tolylfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide), unlike the target compound’s fluorophenyl-dominated structure .

- Functional Implications: Chlorine atoms in pesticides enhance electrophilicity and reactivity, crucial for fungicidal activity. The target compound’s fluorine substituents prioritize metabolic stability over reactivity. The absence of dimethylamino groups in the target compound suggests divergent mechanisms of action, likely unrelated to pesticidal use .

1-(4-cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

- Structural Differences: This compound features a nitrile (cyano) group and a fluoro-methylphenyl substituent, contrasting with the target compound’s dual fluorophenyl-cyclopropane system .

- Physicochemical Properties: Molecular weight (304.34) and logP (inferred ~2.5–3.0) are lower than the target compound’s estimated values.

Data Table: Comparative Analysis

*Estimated based on substituent contributions; †Estimated from analogous structures.

Research Findings and Discussion

- Steric and Electronic Effects : The cyclopropane ring’s rigidity may restrict rotational freedom, favoring selective target binding over flexible analogs like Y300-2587.

- Functional Group Diversity : Unlike pesticidal sulfonamides with chlorine , the target compound’s fluorine atoms prioritize stability and hydrophobic interactions, aligning with drug design principles.

Biological Activity

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a cyclopropyl moiety and two 4-fluorophenyl rings. Its molecular formula is , and it exhibits unique properties due to the presence of fluorine atoms, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on various kinases, including:

- GSK-3β : Inhibitory activity against GSK-3β has been demonstrated, which is significant in regulating cellular processes such as metabolism and cell cycle progression. The IC50 values for related compounds range from 10 to 1314 nM, indicating varying potency based on structural modifications .

- IKK-β : The compound also shows inhibitory effects on IKK-β, which is involved in inflammatory responses. The modulation of this pathway may contribute to its anti-inflammatory properties .

Anti-inflammatory Effects

Research indicates that the compound effectively reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells). The results indicate that certain derivatives do not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

- Compound Derivatives : Modifications within the carboxamide moiety have shown varying degrees of GSK-3β inhibitory activity, with smaller substituents yielding higher potency. For example, compounds with cyclopropyl groups demonstrated enhanced activity compared to larger substituents like cyclohexyl .

- Metabolic Stability : The metabolic stability of these compounds was assessed using mouse liver microsomes, showing negligible degradation after incubation, which is critical for their therapeutic potential .

Data Tables

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound A | 10 | GSK-3β Inhibition |

| Compound B | 1314 | GSK-3β Inhibition |

| Compound C | <50 | Anti-inflammatory |

| Compound D | >1000 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.